7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
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Overview
Description
Alclometasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties . It is commonly applied topically to treat various dermatological conditions such as eczema, dermatitis, and psoriasis . This compound is known for its effectiveness in reducing inflammation, itching, and redness associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alclometasone dipropionate involves multiple steps, starting from the basic steroid structure. The process typically includes chlorination, hydroxylation, and esterification reactions. The chlorination step introduces a chlorine atom at the 7α position, while hydroxylation adds hydroxyl groups at the 11β and 17α positions. The final step involves esterification with propionic acid to form the dipropionate ester .
Industrial Production Methods
Industrial production of alclometasone dipropionate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Alclometasone dipropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols .
Scientific Research Applications
Alclometasone dipropionate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of corticosteroids.
Biology: Researchers use it to investigate the biological pathways involved in inflammation and immune response.
Medicine: It is extensively studied
Properties
IUPAC Name |
[2-(7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCCTTVDRAMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860824 |
Source
|
Record name | 7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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